![molecular formula C57H90O29 B3029490 Platyconic acid A CAS No. 68051-23-0](/img/structure/B3029490.png)
Platyconic acid A
Overview
Description
Platyconic acid A is a genuine triterpenoid saponin isolated from the roots extract of Platycodon grandiflorum. It was identified alongside other known saponins through spectral analysis and chemical evidence . Platyconic acid A has been studied for its health benefits, particularly its inhibitory effects on TGF-β1-induced activation of hepatic stellate cells (HSCs). This compound has shown potential in suppressing cell proliferation and the expression of α-SMA and collagen Iα1 in HSC-T6 cells, indicating its anti-fibrotic activity. The mechanism
Scientific Research Applications
Platyconic Acid A in Traditional Medicine and Pharmacology
Platyconic Acid A, derived from Platycodon grandiflorum, has been a focus of scientific research due to its diverse potential applications. It's a genuine triterpenoid saponin, primarily isolated alongside other known saponins, revealing the complex chemical composition of Platycodon grandiflorum roots. This compound's role in traditional medicine and pharmacological effects has been of particular interest in research, especially concerning its potential therapeutic applications (Y. Choi et al., 2008).
Antiproliferative Effects on Human Tumor Cells
A significant area of study involves the antiproliferative effects of platyconic acid A on human tumor cells. Research has identified its potential in inhibiting the proliferation of cultured human tumor cells, showcasing its relevance in cancer research. The compound, along with other triterpenoid saponins from Platycodon grandiflorum roots, demonstrated notable inhibitory effects, indicating its potential as an anti-cancer agent (Y. Choi et al., 2010).
Role in Hepatic Stellate Cells and Liver Fibrosis
The compound has also been studied for its effects on hepatic stellate cells, particularly concerning liver fibrosis. Platyconic acid A, as an active component of Platycodi radix-derived saponin, showed inhibitory effects on the TGF-β1-induced activation of hepatic stellate cells. This includes suppression of cell proliferation and expression of alpha-SMA and collagen Iα1 in hepatic stellate cells, suggesting its potential therapeutic role in combating liver fibrosis (J. Choi et al., 2019).
Effects on Pulmonary Fibrosis
Furthermore, platyconic acid A's impact on pulmonary fibrosis has been explored. The compound exhibited ameliorating effects on liver fibrosis and was also used to treat lung disease in traditional medicine. This study focused on evaluating the effects of platyconic acid A on pulmonary fibrosis, particularly in the context of an in vitro model. It was found that platyconic acid A significantly inhibited the proliferation, migration, inflammation, and extracellular matrix deposition in TGF-β1-induced lung fibroblasts, indicating its potential application in treating pulmonary fibrosis (C. Su et al., 2022).
Safety And Hazards
properties
IUPAC Name |
(2S,3R,4S,4aR,6aR,6bS,8R,8aR,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxycarbonyl-2,8-dihydroxy-4-(hydroxymethyl)-6a,6b,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H90O29/c1-22-39(82-44-38(71)40(27(63)18-77-44)83-48-42(72)55(76,19-59)21-79-48)35(68)37(70)45(80-22)84-41-32(65)26(62)17-78-47(41)86-50(75)56-12-11-51(2,3)13-24(56)23-7-8-29-52(4)14-25(61)43(85-46-36(69)34(67)33(66)28(16-58)81-46)57(20-60,49(73)74)30(52)9-10-53(29,5)54(23,6)15-31(56)64/h7,22,24-48,58-72,76H,8-21H2,1-6H3,(H,73,74)/t22-,24-,25-,26-,27+,28+,29+,30+,31+,32-,33+,34-,35-,36+,37+,38+,39-,40-,41+,42-,43-,44-,45-,46-,47-,48-,52+,53+,54+,55+,56+,57+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBAMPXMNQQFQO-JQIGHYGPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)C(=O)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)(C)C)O)O)O)O)OC9C(C(C(CO9)O)OC1C(C(CO1)(CO)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H]([C@]7(CO)C(=O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)(C)C)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O[C@H]1[C@@H]([C@](CO1)(CO)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H90O29 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1239.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Platyconic acid A |
Citations
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